
Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthesis might involve:
Acylation of Piperazine: Reacting piperazine with 1-oxo-3-(1-piperidinyl)propyl chloride and 1-piperidinylacetyl chloride under basic conditions.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include:
Batch Reactors: Using batch reactors to control the reaction time, temperature, and pressure.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be used to study the effects of piperazine derivatives on various biological systems.
Medicine
Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-parasitic, anti-inflammatory, and anti-cancer properties.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets such as receptors or enzymes. This compound might exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.
Inhibiting Enzymes: Inhibiting specific enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, known for its anti-parasitic properties.
1-(1-oxo-3-(1-piperidinyl)propyl)piperazine: A related compound with similar structural features.
4-(1-piperidinylacetyl)piperazine: Another derivative with potential pharmacological effects.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which might confer distinct pharmacological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
88514-22-1 |
|---|---|
Formule moléculaire |
C19H36Cl2N4O2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-[4-(2-piperidin-1-ylacetyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C19H34N4O2.2ClH/c24-18(7-12-20-8-3-1-4-9-20)22-13-15-23(16-14-22)19(25)17-21-10-5-2-6-11-21;;/h1-17H2;2*1H |
Clé InChI |
DOPJURRPSNCSKN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)CN3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


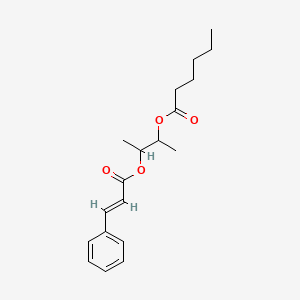

![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
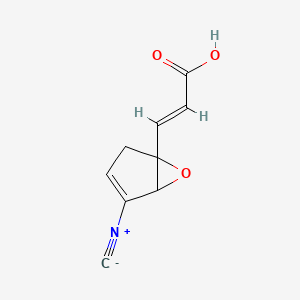
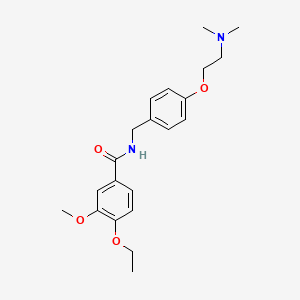
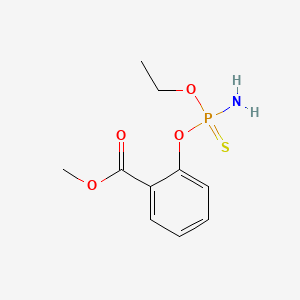




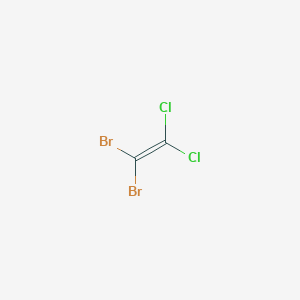
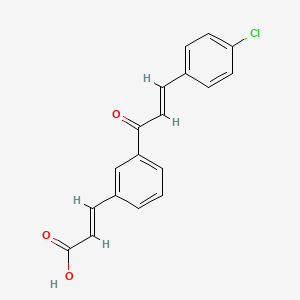

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
